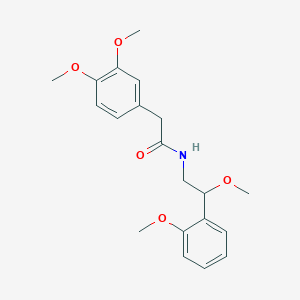

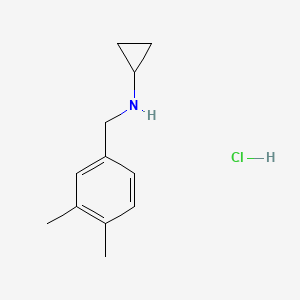

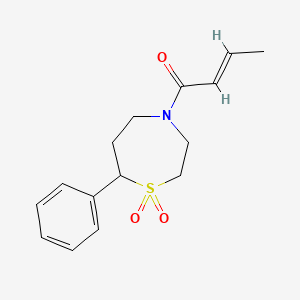

N-(3,4-Dimethylbenzyl)cyclopropylamine hydrochloride

Descripción general

Descripción

The compound "N-(3,4-Dimethylbenzyl)cyclopropylamine hydrochloride" is a derivative of cyclopropylamine, which is known for its ring strain and higher acidity compared to its open-chain analogues like n-propylamine . Although the provided papers do not directly discuss "this compound", they do provide insights into similar compounds that can help infer some of the properties and potential reactivity of the compound .

Synthesis Analysis

The synthesis of related compounds involves catalytic reductive methylation, as reported for the N-methyl and N,N-dimethyl derivatives of cyclohexylamines . This method could potentially be adapted for the synthesis of "this compound" by choosing appropriate precursors and reaction conditions. The synthesis of halogenated benzylamine derivatives, as described in paper , also involves the substitution on the benzyl ring, which is relevant to the dimethylbenzyl group in the compound of interest.

Molecular Structure Analysis

The molecular structure of a similar compound, N,N-dimethyl-2-phenylcyclopropylamine hydrochloride, has been elucidated using X-ray crystallography . The crystal structure revealed an orthorhombic unit cell with two formula units in the asymmetric unit. The amino nitrogen was found in a trans position, and each molecule was bound to a chloride ion by a short N...Cl hydrogen bond. This information suggests that "this compound" may also form similar hydrogen bonds and have a compact structure due to the cyclopropylamine core.

Chemical Reactions Analysis

The chemical reactivity of cyclopropylamine derivatives can be inferred from the behavior of similar compounds. For instance, the halogenated benzylamine derivatives synthesized in paper showed high affinity for the serotonin transporter, indicating that the introduction of halogen atoms on the benzyl ring can significantly affect the biological activity of these molecules. This suggests that the "this compound" could also participate in biological interactions, potentially as a ligand for neurotransmitter transporters.

Physical and Chemical Properties Analysis

Cyclopropylamine has been shown to have a strong ring strain and higher acidity compared to n-propylamine . This implies that "this compound" would also exhibit these characteristics, which could affect its solubility, boiling point, and other physical properties. The presence of the dimethylbenzyl group may further influence these properties by adding steric bulk and affecting the compound's polarity.

Aplicaciones Científicas De Investigación

Synthesis of Bicyclic Cyclopropylamines

Cyclopropylamines, including substituted variants like N-(3,4-Dimethylbenzyl)cyclopropylamine hydrochloride, are crucial in synthesizing biologically active compounds. A study demonstrated the efficient synthesis of cyclopropylamines using Ti(II)-mediated intramolecular coupling, resulting in novel bicyclic structures with good yields and diastereomeric ratios (Cao, Xiao, & Joullié, 1999).

Conformational Analogues of Dopamine

In research exploring dopamine's peripheral biological actions, cyclopropylamine hydrochlorides, such as N-(3,4-Dimethylbenzyl)cyclopropylamine, were synthesized. Although they did not exhibit dopaminergic activity in specific models, they demonstrated weak alpha-adrenergic agonist properties and cardiostimulatory effects, highlighting their potential in studying dopamine's roles and mechanisms (Erhardt, Gorczynski, & Anderson, 1979).

Production of 1-Ethynylcyclopropylamine

1-Ethynylcyclopropylamine, a derivative of cyclopropylamine, has been synthesized as hydrochlorides in various studies. These compounds, including this compound, are prepared through chemical processes involving cyclopropylacetylene and other reagents, contributing to a deeper understanding of organic synthesis techniques (Kozhushkov, Wagner-Gillen, Khlebnikov, & Meijere, 2010).

Oxidative N-dealkylation by Horseradish Peroxidase

Research into the oxidative N-dealkylation of cyclopropylamines by horseradish peroxidase offers insights into the behavior of these compounds under enzymatic conditions. This study helps to understand how cyclopropylamine-based compounds, including this compound, interact with enzymes, which is crucial for developing potential pharmaceutical applications (Shaffer, Morton, & Hanzlik, 2001).

Safety and Hazards

Propiedades

IUPAC Name |

N-[(3,4-dimethylphenyl)methyl]cyclopropanamine;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17N.ClH/c1-9-3-4-11(7-10(9)2)8-13-12-5-6-12;/h3-4,7,12-13H,5-6,8H2,1-2H3;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HSEWQKFQJMVCAE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)CNC2CC2)C.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18ClN | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

211.73 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

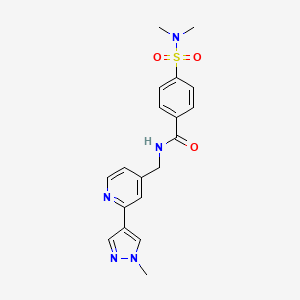

![Ethyl 4-[[2-(4-benzamido-5,6-dimethylfuro[2,3-d]pyrimidin-2-yl)sulfanylacetyl]amino]benzoate](/img/structure/B2503327.png)

![Ethyl 4-[(1,3-dimethyl-2,6-dioxo-7H-purin-8-yl)methyl]piperazine-1-carboxylate](/img/structure/B2503329.png)

![Methyl2-((2-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-YL]ethyl)thio)acetate](/img/structure/B2503331.png)

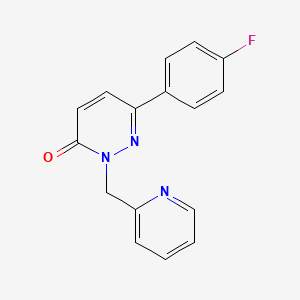

![3-{3-[(2,6-dimethylpyrimidin-4-yl)oxy]pyrrolidine-1-carbonyl}-N,N-dimethylaniline](/img/structure/B2503332.png)

![1-Iodoimidazo[1,5-a]pyridine](/img/structure/B2503334.png)

![7-hexadecyl-1,3-dimethyl-8-[(morpholin-4-yl)methyl]-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2503336.png)